molecular formula C14H23N3O3S B6969301 5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile

5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile

Cat. No.: B6969301
M. Wt: 313.42 g/mol
InChI Key: PHCVIVYVJIJUEV-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile is a complex organic compound that features a unique combination of functional groups, including a nitrile, a ketone, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine and pyrrolidine rings separately, followed by their functionalization and subsequent coupling.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane or by the reduction of pyrrole.

    Functionalization: The piperidine and pyrrolidine rings are then functionalized with sulfonyl and nitrile groups, respectively.

    Coupling: The final step involves coupling the functionalized rings under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine, while oxidation of the ketone group could yield a carboxylic acid.

Scientific Research Applications

5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with enzymes, affecting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid: This compound shares the oxo and sulfonyl functional groups but has a different ring structure.

    5-Oxo-5-[4-(1-pyrrolidinyl)-1-piperidinyl]pentanoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

5-Oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-oxo-5-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c15-8-2-1-5-14(18)16-11-6-13(7-12-16)21(19,20)17-9-3-4-10-17/h13H,1-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCVIVYVJIJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCN(CC2)C(=O)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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